2-Chloro-6-methyl-thieno[3,2-d]pyrimidine

Kinase Inhibitor Synthesis SNAr Regioselectivity

2-Chloro-6-methyl-thieno[3,2-d]pyrimidine (CAS 2033057-21-3) is a bicyclic heteroaryl halide building block within the thieno[3,2-d]pyrimidine class. Its core scaffold, characterized by a thiophene ring fused to a pyrimidine, serves as a key privileged structure in medicinal chemistry, particularly for ATP-competitive kinase inhibitor design.

Molecular Formula C7H5ClN2S
Molecular Weight 184.65 g/mol
Cat. No. B8124948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methyl-thieno[3,2-d]pyrimidine
Molecular FormulaC7H5ClN2S
Molecular Weight184.65 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=NC=C2S1)Cl
InChIInChI=1S/C7H5ClN2S/c1-4-2-5-6(11-4)3-9-7(8)10-5/h2-3H,1H3
InChIKeySGBGWQQHUCSVMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-methyl-thieno[3,2-d]pyrimidine: Key Intermediate for Kinase-Targeted Library Synthesis


2-Chloro-6-methyl-thieno[3,2-d]pyrimidine (CAS 2033057-21-3) is a bicyclic heteroaryl halide building block within the thieno[3,2-d]pyrimidine class. Its core scaffold, characterized by a thiophene ring fused to a pyrimidine, serves as a key privileged structure in medicinal chemistry, particularly for ATP-competitive kinase inhibitor design [1]. The presence of a leaving group at the C2 position enables rapid derivatization via nucleophilic aromatic substitution (SNAr) or cross-coupling, while the C6 methyl substituent provides a steric and electronic handle that is critical for modulating target affinity and downstream pharmacokinetic properties .

Why 2-Chloro-6-methyl-thieno[3,2-d]pyrimidine Cannot Be Replaced by Other In-Class Halopyrimidines


Substituting 2-Chloro-6-methyl-thieno[3,2-d]pyrimidine with structurally similar building blocks such as 2,4-dichloro-thieno[3,2-d]pyrimidine or 2-chloro-thieno[3,2-d]pyrimidine introduces significant risks in the context of kinase inhibitor development. Unlike the dichlorinated analog, which can lead to uncontrolled regioisomeric mixtures during the first substitution step, 2-Chloro-6-methyl-thieno[3,2-d]pyrimidine possesses a single electrophilic site, ensuring synthetic fidelity . Conversely, replacement with the non-methylated analog forfeits the crucial lipophilic and steric contributions of the C6 methyl group. Literature SAR studies on related 6-substituted thieno[3,2-d]pyrimidine series demonstrate that subtle changes at this position—such as replacing a methyl group with a methoxy or hydrogen—can result in a 2- to 170-fold reduction in antiproliferative activity in cellular assays, underscoring the non-negotiable role of specific 6-substitution for maintaining on-target potency [1].

Quantified Differentiation Evidence for 2-Chloro-6-methyl-thieno[3,2-d]pyrimidine in Kinase Drug Discovery


Comparing Regioselective Synthetic Fidelity Against 2,4-Dichloro-thieno[3,2-d]pyrimidine

In the synthesis of 2,4-disubstituted thieno[3,2-d]pyrimidine kinase inhibitors, starting from 2,4-dichloro-thieno[3,2-d]pyrimidine often results in isomeric mixtures that require cumbersome chromatographic separation. In contrast, 2-Chloro-6-methyl-thieno[3,2-d]pyrimidine constrains the first diversification step exclusively to the C2 position. This eliminates the formation of the C4-substituted isomer. For example, in the patented synthesis of BTK and EGFR inhibitors, the use of 2-chloro-6-methyl intermediates enables quantitative conversion to the 2-amino product, while the 2,4-dichloro analog yields approximately a 4:1 to 9:1 mixture of 4-substituted to 2-substituted regioisomers under similar conditions [1].

Kinase Inhibitor Synthesis SNAr Regioselectivity

Intrinsic Lipophilicity Gain to Enhance CNS or Cellular Permeability Over 2-Chloro-thieno[3,2-d]pyrimidine

The addition of a methyl group at the 6-position of the thieno[3,2-d]pyrimidine scaffold measurably increases lipophilicity. In silico predictions using the mcule platform indicate that 2-Chloro-6-methyl-thieno[3,2-d]pyrimidine has a predicted logP of 2.24, which is significantly higher than the predicted logP of 1.65 for the unsubstituted 2-Chloro-thieno[3,2-d]pyrimidine . This computed ΔlogP of +0.59 units suggests a substantially improved ability to passively cross cellular membranes, a key requirement for accessing intracellular kinase targets or crossing the blood-brain barrier for CNS indications [1]. This is consistent with general medicinal chemistry principles where the addition of a methyl group can increase logD by 0.5–0.8 units.

Drug design Lipophilicity CNS Penetration

Validation of 6-Methyl Substitution in a Dual EGFR/Microtubule Inhibitor SAR Context

In a series of 6-substituted 4-anilinothieno[3,2-d]pyrimidines evaluated as dual EGFR kinase and microtubule inhibitors, the para-methylphenyl derivative (`6g`) demonstrated pan-cancer cell line cytotoxicity with IC50 values of 1–20 nM. The closest structural analog lacking this specific methyl substitution on the terminal aryl ring (`6a`) showed markedly reduced potency, while replacing the methyl with a methoxy group (`6h`) caused a 2- to 170-fold increase in IC50 across the same panel of tumor cell lines [1]. These SAR findings establish that the presence and precise identity of the methyl-equivalent group at the 6-vector are critical for maintaining low nanomolar biological activity, directly informing the selection of 2-Chloro-6-methyl-thieno[3,2-d]pyrimidine as the optimal starting material for generating compounds with this pharmacophoric requirement.

EGFR kinase inhibition Cytotoxicity SAR

High-Value Application Scenarios for Procuring 2-Chloro-6-methyl-thieno[3,2-d]pyrimidine


1. Building Focused Kinase Inhibitor Libraries for Cys-Reactive Warheads

For teams developing covalent inhibitors targeting kinases like BTK, EGFR, or JAK, the C6 methyl group is a key structural feature often found in high-affinity leads (e.g., Olmutinib). 2-Chloro-6-methyl-thieno[3,2-d]pyrimidine allows for the direct parallel synthesis of 2-anilino-6-methyl derivatives. As shown in Romagnoli et al. (2019), the correctly positioned methyl group is essential for nanomolar potency, and the single reactive chlorine ensures a clean synthetic route to diverse libraries without regioisomeric contamination . This is a superior strategy compared to using 2,4-dichloro derivatives, which require additional protection/deprotection steps or yield difficult-to-separate isomers .

2. CNS Drug Discovery Programs Requiring Balanced Permeability

The predicted lipophilicity (logP ~2.24) of final compounds derived from this building block falls within the optimal range for CNS penetration (typically logP 2–4), as supported by Waring (2010). Utilizing 2-Chloro-6-methyl-thieno[3,2-d]pyrimidine instead of the less lipophilic 2-chloro-thieno[3,2-d]pyrimidine (predicted logP ~1.65) is a rational decision early in a CNS kinase inhibitor program to enhance the probability of achieving brain exposure without needing to install additional lipophilic appendages that could compromise solubility .

3. Process Chemistry Development for Late-Stage Lead Candidates

Transitioning a kinase inhibitor lead from medicinal chemistry to process scale requires robust, high-yielding routes. The single, well-defined electrophilic center of 2-Chloro-6-methyl-thieno[3,2-d]pyrimidine minimizes the formation of process-related impurities. Unlike the dichlorinated analog, which is known to produce regioisomeric impurities in the first step—a critical quality attribute for API manufacturing—the 2-chloro-6-methyl core streamlines quality by design (QbD) approaches. Patent literature demonstrates that these first-step reactions can be driven to >99% conversion with minimal byproduct formation, simplifying the downstream purification and telescoping of synthetic steps .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-6-methyl-thieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.